An In-Depth Technical Guide to Trimethylsilyl-L-(+)-rhamnose
An In-Depth Technical Guide to Trimethylsilyl-L-(+)-rhamnose
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Trimethylsilyl-L-(+)-rhamnose, a trimethylsilyl (TMS) ether derivative of the deoxy sugar L-rhamnose. This document details its chemical and physical properties, provides spectroscopic data, and outlines experimental protocols for its synthesis and applications. Particular focus is given to its role in the analysis of bacterial cell wall polysaccharides and its utility as a glycosylation donor in synthetic carbohydrate chemistry. The guide also explores the broader context of L-rhamnose metabolism and regulation in bacteria, providing insights for researchers in drug development targeting bacterial pathways.
Introduction
L-rhamnose is a naturally occurring 6-deoxyhexose sugar found in the cell walls of various bacteria, plants, and fungi.[1][2][3] Its presence in bacterial polysaccharides, such as lipopolysaccharides (LPS) and capsular polysaccharides, makes it a key target for immunological studies and vaccine development. Trimethylsilyl-L-(+)-rhamnose is a chemically modified version of L-rhamnose where the hydroxyl groups are protected by trimethylsilyl (TMS) groups. This derivatization significantly increases the volatility and thermal stability of the sugar, making it amenable to analytical techniques like gas chromatography-mass spectrometry (GC-MS).[4][5] Beyond its analytical utility, the silylated form also serves as a versatile intermediate and glycosylation donor in the synthesis of complex carbohydrates and glycoconjugates.[6][7] This guide aims to consolidate the technical information available on Trimethylsilyl-L-(+)-rhamnose for researchers and professionals in the fields of microbiology, immunology, and medicinal chemistry.
Chemical and Physical Properties
Trimethylsilyl-L-(+)-rhamnose is the per-O-trimethylsilylated derivative of L-(+)-rhamnopyranose. The introduction of four TMS groups significantly alters its physical properties compared to the parent sugar.
| Property | Value | Source |
| Chemical Formula | C₁₈H₄₄O₅Si₄ | [8] |
| Molecular Weight | 452.9 g/mol | [8] |
| CAS Number | 108392-01-4 | [8] |
| Appearance | Expected to be a colorless oil or low-melting solid | General knowledge of silylated sugars |
| Solubility | Soluble in aprotic organic solvents (e.g., hexane, dichloromethane, ethyl acetate) | General knowledge of silylated sugars |
| Boiling Point | Not readily available, but expected to be significantly lower than L-rhamnose due to increased volatility | N/A |
Spectroscopic Data
The following tables summarize the key spectroscopic data for Trimethylsilyl-L-(+)-rhamnose. Due to the limited availability of specific experimental spectra for this exact compound, typical chemical shift ranges for TMS-protected carbohydrates are provided for NMR data, and characteristic IR absorption bands are listed. Mass spectrometry data is more readily available due to its common use in GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Table 3.1.1: Predicted ¹H NMR Chemical Shifts
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~4.5 - 5.5 | d | ~1-3 |
| H-2, H-3, H-4, H-5 | ~3.5 - 4.5 | m | - |
| CH₃ (rhamnose) | ~1.1 - 1.3 | d | ~6-7 |
| Si(CH₃)₃ | ~0.0 - 0.3 | s | - |
Note: The exact chemical shifts can vary depending on the solvent and the specific anomer (α or β).
Table 3.1.2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | ~90 - 100 |
| C-2, C-3, C-4, C-5 | ~65 - 80 |
| C-6 (CH₃) | ~15 - 20 |
| Si(CH₃)₃ | ~-2 - 2 |
Note: The chemical shifts are typical for per-O-trimethylsilylated pyranoses.
Infrared (IR) Spectroscopy
Table 3.2.1: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| 2960-2850 | C-H stretching (from TMS and rhamnose methyl groups) |
| 1250 | Si-CH₃ symmetric deformation |
| 1090-1020 | Si-O-C stretching |
| 840 | Si-C stretching |
Note: The absence of a broad O-H stretching band around 3300 cm⁻¹ would confirm complete silylation.
Mass Spectrometry (MS)
Mass spectrometry of trimethylsilyl derivatives of sugars typically results in complex fragmentation patterns. The electron ionization (EI) mass spectrum of Trimethylsilyl-L-(+)-rhamnose is characterized by several key fragment ions.
Table 3.3.1: Key Mass Spectral Fragments (Electron Ionization)
| m/z | Ion |
| 204 | [Fragment from cleavage of the pyranose ring] |
| 191 | [Fragment from cleavage of the pyranose ring] |
| 73 | [Si(CH₃)₃]⁺ |
Source:[8]
Experimental Protocols
This section provides detailed methodologies for the synthesis of Trimethylsilyl-L-(+)-rhamnose and its application in the analysis of bacterial polysaccharides and as a glycosylation donor.
Synthesis of Trimethylsilyl-L-(+)-rhamnose
This protocol describes a general method for the per-O-trimethylsilylation of L-rhamnose suitable for preparing the compound for use as a reagent.
Materials:
-
L-(+)-Rhamnose monohydrate
-
Anhydrous pyridine
-
Hexamethyldisilazane (HMDS)[9]
-
Trimethylchlorosilane (TMCS)[9]
-
Anhydrous diethyl ether or hexane
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask with a magnetic stirrer
-
Septum and nitrogen inlet
-
Syringes
Procedure:
-
Drying of L-rhamnose: Dry L-(+)-rhamnose monohydrate (1 equivalent) in a vacuum oven at 60 °C overnight to remove water.
-
Reaction Setup: Place the dried L-rhamnose in a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with dry nitrogen gas.
-
Dissolution: Add anhydrous pyridine (e.g., 10 mL per gram of rhamnose) to the flask via syringe and stir until the sugar is completely dissolved.
-
Addition of Silylating Agents: To the stirred solution, add hexamethyldisilazane (HMDS, ~4 equivalents) via syringe, followed by the dropwise addition of trimethylchlorosilane (TMCS, ~2 equivalents) via syringe. The addition of TMCS may cause the formation of a white precipitate (pyridinium hydrochloride).
-
Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours, or until the reaction is complete (monitor by TLC or GC-MS).
-
Work-up:
-
Dilute the reaction mixture with anhydrous diethyl ether or hexane.
-
Filter the mixture through a pad of Celite to remove the pyridinium hydrochloride precipitate.
-
Wash the filtrate with cold, saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification: The crude product, which is often of sufficient purity for many applications, can be further purified by vacuum distillation or chromatography on silica gel if necessary.
Workflow Diagram:
Analysis of Bacterial Cell Wall Polysaccharides
Trimethylsilyl-L-(+)-rhamnose is commonly generated in situ for the analysis of rhamnose content in bacterial polysaccharides by GC-MS.
Materials:
-
Purified bacterial polysaccharide sample
-
Internal standard (e.g., myo-inositol)
-
2 M Trifluoroacetic acid (TFA) or 2 M HCl in methanol
-
Anhydrous methanol
-
Silylating reagents (e.g., a commercial mixture of HMDS and TMCS in pyridine, or MSTFA with 1% TMCS)
-
GC-MS system with a suitable capillary column (e.g., DB-5)
Procedure:
-
Hydrolysis:
-
To a known amount of the dried polysaccharide sample (and internal standard) in a screw-cap vial, add 2 M TFA.
-
Heat the sample at 121 °C for 2 hours to hydrolyze the polysaccharide into its constituent monosaccharides.
-
Cool the sample to room temperature and evaporate the TFA under a stream of nitrogen.
-
-
Reduction (optional, for alditol acetate method):
-
Dissolve the hydrolyzed sample in water and reduce the monosaccharides with sodium borohydride.
-
-
Derivatization (Trimethylsilylation):
-
Thoroughly dry the hydrolyzed (and reduced) sample under vacuum.
-
Add the silylating reagent mixture to the dried sample.
-
Heat the vial at 60-80 °C for 30-60 minutes to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Use a temperature program that allows for the separation of the different trimethylsilylated monosaccharides.
-
Identify Trimethylsilyl-L-(+)-rhamnose based on its retention time and mass spectrum compared to an authentic standard.
-
Quantify the amount of rhamnose relative to the internal standard.
-
Workflow Diagram:
Use as a Glycosylation Donor
Per-O-silylated sugars can be used as glycosyl donors for the formation of glycosidic bonds. This protocol provides a general framework.
Materials:
-
Per-O-trimethylsilyl-L-rhamnose (glycosyl donor)
-
Glycosyl acceptor (an alcohol with a free hydroxyl group)
-
Anhydrous dichloromethane (DCM) or other aprotic solvent
-
Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf), boron trifluoride diethyl etherate (BF₃·OEt₂))
-
Molecular sieves (4 Å)
-
Quenching agent (e.g., triethylamine or saturated sodium bicarbonate solution)
Procedure:
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the glycosyl acceptor and activated 4 Å molecular sieves in anhydrous DCM.
-
Addition of Donor: Add the per-O-trimethylsilyl-L-rhamnose donor to the mixture.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C).
-
Activation: Add the Lewis acid catalyst dropwise to the stirred solution.
-
Reaction: Monitor the reaction by TLC. Once the starting materials are consumed, quench the reaction by adding triethylamine or washing with saturated sodium bicarbonate solution.
-
Work-up and Purification: Dilute the reaction mixture with DCM, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting glycoside by flash column chromatography.
Logical Relationship Diagram:
L-Rhamnose Metabolic and Regulatory Pathways in Bacteria
Understanding the biosynthesis and catabolism of L-rhamnose in bacteria is crucial for the development of novel antimicrobial agents. The enzymes in these pathways are potential drug targets as they are often essential for bacterial viability and virulence, and are absent in humans.[1][10]
Biosynthesis of dTDP-L-rhamnose
The most common activated form of L-rhamnose for its incorporation into bacterial cell wall polysaccharides is deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose). Its biosynthesis from glucose-1-phosphate involves four enzymatic steps.
Signaling Pathway Diagram:
L-Rhamnose Catabolism and Regulation
Bacteria that can utilize L-rhamnose as a carbon source possess specific catabolic pathways. In Escherichia coli, the rha operon is responsible for the transport and metabolism of L-rhamnose. The expression of these genes is tightly regulated by the presence of L-rhamnose and the overall metabolic state of the cell.[1][2][3][11][12]
Signaling Pathway Diagram:
Conclusion
Trimethylsilyl-L-(+)-rhamnose is a valuable derivative of L-rhamnose with significant applications in both analytical and synthetic chemistry. Its volatility makes it ideal for GC-MS based analysis of bacterial polysaccharides, a crucial tool in microbiology and immunology. Furthermore, its role as a glycosylation donor opens avenues for the synthesis of complex glycans that are important in drug discovery and development. A thorough understanding of the biosynthesis and metabolism of its parent compound, L-rhamnose, in bacteria provides a rational basis for the design of novel therapeutics targeting these pathways. This technical guide serves as a foundational resource for researchers looking to utilize Trimethylsilyl-L-(+)-rhamnose in their work.
References
- 1. Frontiers | Comparative genomics and functional analysis of rhamnose catabolic pathways and regulons in bacteria [frontiersin.org]
- 2. Comparative genomics and functional analysis of rhamnose catabolic pathways and regulons in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. Trimethylsilyl-L-(+)-rhamnose | C18H44O5Si4 | CID 11858821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. [Carbohydrate analysis by gas-liquid chromatography]:Glycoscience Protocol Online Database [jcggdb.jp]
- 10. biorxiv.org [biorxiv.org]
- 11. The l-rhamnose-dependent regulator RhaS and its target promoters from Escherichia coli expand the genetic toolkit for regulatable gene expression in the acetic acid bacterium Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. L-Rhamnose Globally Changes the Transcriptome of Planktonic and Biofilm Escherichia coli Cells and Modulates Biofilm Growth - PMC [pmc.ncbi.nlm.nih.gov]
